REACTION_CXSMILES
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O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-].O.[I:13][C:14]1[CH:15]=[CH:16][C:17]2[N:18]([CH:20]=[C:21]([NH:23]C(=O)OCC)[N:22]=2)[N:19]=1>CN1CCCC1=O>[I:13][C:14]1[CH:15]=[CH:16][C:17]2[N:18]([CH:20]=[C:21]([NH2:23])[N:22]=2)[N:19]=1 |f:0.1.2.3.4.5.6.7.8.9.10|
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Name
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|
Quantity
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14.5 g
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Type
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reactant
|
Smiles
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O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
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Name
|
|
Quantity
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240 mL
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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10.2 g
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Type
|
reactant
|
Smiles
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IC=1C=CC=2N(N1)C=C(N2)NC(OCC)=O
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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CN1C(CCC1)=O
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Name
|
|
Quantity
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480 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 80° C. for 15 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at 120° C. for 8 hr
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Duration
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8 h
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Type
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TEMPERATURE
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Details
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After cooling the mixture to room temperature
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Type
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STIRRING
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Details
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the mixture was stirred for 1 hr
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Duration
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1 h
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Type
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EXTRACTION
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Details
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The mixture was extracted twice with ethyl acetate/tetrahydrofuran
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Type
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WASH
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Details
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washed with saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
filtrated
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Type
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CUSTOM
|
Details
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The solvent was evaporated under reduced pressure, diisopropyl ether
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Type
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ADDITION
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Details
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was added to the residue
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Type
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FILTRATION
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Details
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the precipitated crystals were collected by filtration
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Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC=2N(N1)C=C(N2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |